4-Chloro-2-[(cyclopropylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(cyclopropylamino)methyl]phenol is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of a chloro group, a cyclopropylamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(cyclopropylamino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(cyclopropylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Chloro-2-[(cyclopropylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclopropylamino group may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the cyclopropylamino group.
2-[(Cyclopropylamino)methyl]phenol: Similar but lacks the chloro group.
Uniqueness
4-Chloro-2-[(cyclopropylamino)methyl]phenol is unique due to the presence of both the chloro and cyclopropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-2-[(cyclopropylamino)methyl]phenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-4-10(13)7(5-8)6-12-9-2-3-9/h1,4-5,9,12-13H,2-3,6H2 |
InChI Key |
LTSRGVXGHFIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.